molecular formula C10H18N4O B13197308 Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine

Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine

Cat. No.: B13197308
M. Wt: 210.28 g/mol
InChI Key: CUUXKAPKIFADIM-UHFFFAOYSA-N
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Description

Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine is a complex organic compound featuring a triazole ring, an oxolane ring, and an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine typically involves a multi-step process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the oxolane and ethylamine groups can enhance the compound’s solubility and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
  • Ethyl({1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
  • Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-5-yl}methyl)amine

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Biological Activity

Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following:

  • Molecular Formula : C₁₀H₁₅N₃O₃
  • Molecular Weight : 225.24 g/mol
  • CAS Number : 2098088-93-6

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties. The oxolane (tetrahydrofuran) moiety contributes to its solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound possesses notable antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study: A549 Cell Line

A study conducted on the A549 lung cancer cell line showed that treatment with the compound resulted in:

Concentration (µM) Cell Viability (%) IC50 (µM)
107512.5
2050
4025

The IC50 value of 12.5 µM indicates moderate potency against lung cancer cells, suggesting that further structural modifications could enhance efficacy .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : The triazole ring can inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : The compound activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Disruption of Microtubule Dynamics : Similar to other triazole derivatives, it may interfere with microtubule formation, thereby inhibiting mitosis .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]ethanamine

InChI

InChI=1S/C10H18N4O/c1-2-11-5-10-7-14(13-12-10)6-9-3-4-15-8-9/h7,9,11H,2-6,8H2,1H3

InChI Key

CUUXKAPKIFADIM-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=N1)CC2CCOC2

Origin of Product

United States

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